molecular formula C12H16O3 B3084755 Methyl 3-(3-Hydroxyphenyl)pentanoate CAS No. 1142234-16-9

Methyl 3-(3-Hydroxyphenyl)pentanoate

Cat. No.: B3084755
CAS No.: 1142234-16-9
M. Wt: 208.25 g/mol
InChI Key: APYKJHDCYFIQJM-UHFFFAOYSA-N
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Description

Methyl 3-(3-Hydroxyphenyl)pentanoate (CAS: 1142234-16-9) is an aromatic ester characterized by a pentanoate backbone esterified with a methyl group and substituted with a hydroxyphenyl moiety at the third carbon position. Available at 95% purity, it is typically utilized in research and development settings .

Properties

IUPAC Name

methyl 3-(3-hydroxyphenyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-9(8-12(14)15-2)10-5-4-6-11(13)7-10/h4-7,9,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYKJHDCYFIQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-Hydroxyphenyl)pentanoate typically involves the esterification of 3-(3-Hydroxyphenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-Hydroxyphenyl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Reactions

  • Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
  • Reduction: The ester group can be reduced to yield alcohols.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Scientific Research Applications

The compound's versatile properties make it valuable in several domains:

Chemistry

  • Building Block for Synthesis: It serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it useful in creating derivatives for further research.

Biology

  • Biological Activity Investigation: Methyl 3-(3-Hydroxyphenyl)pentanoate is studied for its interactions with biological molecules. Research indicates potential antioxidant and anti-inflammatory properties, which may contribute to therapeutic applications.

Medicine

  • Therapeutic Applications: The compound is explored for its potential roles in drug development. Its biological activity suggests it could serve as a precursor for pharmaceuticals targeting various health conditions.

Industry

  • Specialty Chemicals Production: It is utilized in manufacturing specialty chemicals and materials due to its unique chemical properties.

Case Studies

  • Biological Activity Study : A study investigated the antioxidant properties of this compound in vitro, demonstrating its potential to scavenge free radicals effectively.
  • Pharmaceutical Synthesis : Research focused on synthesizing novel anti-inflammatory agents derived from this compound, showing promising results in preliminary trials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-Hydroxyphenyl)pentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 3-(3-Hydroxyphenyl)pentanoic acid, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare Methyl 3-(3-Hydroxyphenyl)pentanoate with analogs differing in ester groups, substituent positions, and chain modifications.

Esters with Varying Alkyl Groups

  • Ethyl 5-(3-Hydroxyphenyl)pentanoate (CAS: 143536-52-1): This compound replaces the methyl ester with an ethyl group, increasing molecular weight (194.23 g/mol vs. 180.20 g/mol for the methyl variant). Applications may differ in fragrance formulations due to slower evaporation rates .
  • Methyl 3-(3-Hydroxyphenyl)propanoate (CAS: 61389-68-2): Shortening the aliphatic chain from pentanoate (C5) to propanoate (C3) reduces molecular weight (180.20 g/mol) and boiling point (294.8°C vs. higher values for longer chains). The shorter chain may decrease steric hindrance, affecting reactivity in esterification or hydrolysis reactions .

Substituted Phenyl Derivatives

  • The molecular weight (358.28 g/mol) is significantly higher due to fluorine atoms .
  • This structural modification could improve stability in storage or biological systems .

Chain Branching and Functional Group Variations

  • Methyl 3-Hydroxy-4,4-dimethylpentanoate (CAS: 150943-32-1): The hydroxyl group on the pentanoate chain and dimethyl substitution at the fourth carbon create a branched structure. This reduces molecular symmetry, likely lowering melting points compared to linear analogs. Applications may include chiral intermediates in asymmetric synthesis .
  • Ethyl 3-methylpentanoate (CAS: 5870-68-8): A simpler aliphatic ester lacking the hydroxyphenyl group, this compound has a lower molecular weight (144.21 g/mol) and higher volatility. It is commonly used in flavor and fragrance industries for fruity notes .

Data Table: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Feature
This compound 1142234-16-9 C₁₂H₁₆O₃ 208.26* Not reported 3-Hydroxyphenyl, pentanoate chain
Ethyl 5-(3-Hydroxyphenyl)pentanoate 143536-52-1 C₁₃H₁₈O₃ 222.28 Not reported Ethyl ester, 3-hydroxyphenyl
Methyl 3-(3-Hydroxyphenyl)propanoate 61389-68-2 C₁₀H₁₂O₃ 180.20 294.8 Shorter propanoate chain
DL-Ethyl-3-hydroxy-3-[3',5'-bis(trifluoromethyl)phenyl]pentanoate 863976-10-7 C₁₅H₁₆F₆O₃ 358.28 Not reported Trifluoromethyl-substituted phenyl
Methyl 3-Hydroxy-4,4-dimethylpentanoate 150943-32-1 C₈H₁₆O₃ 163.15 Not reported Hydroxyl on chain, dimethyl branching

*Calculated molecular weight based on formula C₁₂H₁₆O₃.

Biological Activity

Methyl 3-(3-Hydroxyphenyl)pentanoate, a compound with the molecular formula C13H18O3, has garnered attention for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

This compound is characterized by its hydroxyl and ester functional groups, which play crucial roles in its biological interactions. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester group can hydrolyze to yield 3-(3-Hydroxyphenyl)pentanoic acid, which may interact with enzymes and receptors involved in metabolic pathways.

PropertyValue
Molecular FormulaC13H18O3
Molecular Weight222.29 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, thus protecting cells from oxidative stress. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential protective effects against various diseases linked to oxidative damage.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting a mechanism through which it may alleviate inflammation-related conditions. This activity is particularly relevant in the context of chronic diseases such as arthritis and cardiovascular disorders .

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective effects. It has been found to reduce neuronal damage in experimental models of neurodegeneration. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antioxidant Activity : A study published in Molecules demonstrated that this compound significantly reduced oxidative stress markers in cultured human cells, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
  • Anti-inflammatory Research : In a controlled experiment, this compound was shown to decrease the levels of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its role in modulating immune responses .
  • Neuroprotection Study : A recent investigation reported that this compound could protect neuronal cells from glutamate-induced toxicity, a common model for studying neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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